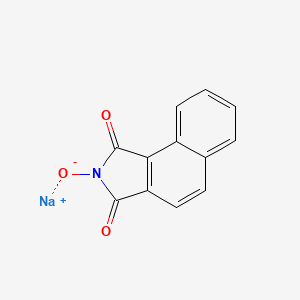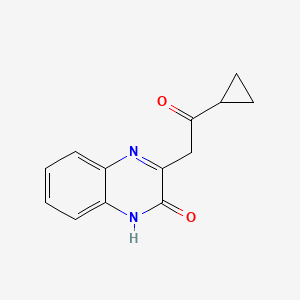
N-Hydroxynaphthalimidesodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxynaphthalimide sodium salt is a chemical compound with the empirical formula C12H6NNaO3 and a molecular weight of 235.17 g/mol . . This compound is a derivative of naphthalimide and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide sodium salt can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically proceeds under basic conditions, forming a red sodium salt, which can be further purified by acidification to yield white N-Hydroxynaphthalimide . Another method involves the reaction of hydroxylamine hydrochloride with diethyl phthalate in the presence of sodium acetate . Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine also produces N-Hydroxynaphthalimide with high yield .
Industrial Production Methods: Industrial production methods for N-Hydroxynaphthalimide sodium salt are similar to the synthetic routes mentioned above but are typically scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxynaphthalimide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly known for its role as a catalyst in oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving N-Hydroxynaphthalimide sodium salt include oxidizing agents such as hydrogen peroxide and molecular oxygen . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from the reactions of N-Hydroxynaphthalimide sodium salt depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of various oxidized products, including ketones and alcohols .
Scientific Research Applications
N-Hydroxynaphthalimide sodium salt has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis, particularly in oxidation reactions . In biology, it has been studied for its potential role in enzyme inhibition and as a probe for studying biological processes . In medicine, it has been explored for its potential therapeutic applications, including its use as an antioxidant . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N-Hydroxynaphthalimide sodium salt involves its ability to facilitate radical reactions . The compound can undergo a reductive decarboxylative fragmentation to generate substrate radicals, which can then participate in various chemical transformations . This mechanism is particularly useful in oxidation reactions, where the compound acts as a catalyst to promote the formation of oxidized products .
Comparison with Similar Compounds
N-Hydroxynaphthalimide sodium salt is similar to other hydroxylamine derivatives, such as N-Hydroxyphthalimide . it is unique in its structure and reactivity, which makes it particularly effective as a catalyst in certain chemical reactions . Other similar compounds include N,N-naphthaloylhydroxylamine sodium salt and N-Hydroxy-1,8-naphthalimide sodium salt .
Conclusion
N-Hydroxynaphthalimide sodium salt is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it an important tool in organic synthesis, biology, medicine, and industrial processes.
Properties
Molecular Formula |
C12H6NNaO3 |
|---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
sodium;2-oxidobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C12H6NO3.Na/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11)16;/h1-6H;/q-1;+1 |
InChI Key |
HDCIEXDGKJGRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)N(C3=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865472.png)




![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14865503.png)

![N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)

